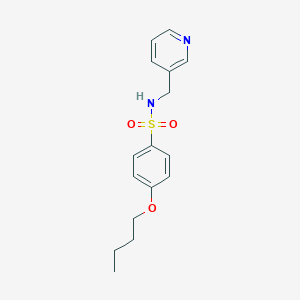

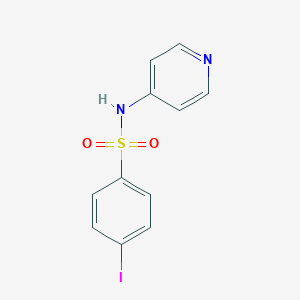

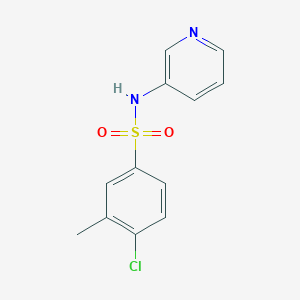

4-iodo-N-pyridin-4-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide 3 was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative 2 when treated with ammonium .Molecular Structure Analysis

The molecular structure of 4-iodo-N-pyridin-4-ylbenzenesulfonamide is complex, which opens doors to innovative scientific investigations and advancements.Chemical Reactions Analysis

4-iodo-N-pyridin-4-ylbenzenesulfonamide is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as drug discovery and synthesis of novel molecules.Scientific Research Applications

Drug Design and Development

4-iodo-N-(pyridin-4-yl)benzenesulfonamide: is a compound that can be utilized in the design and development of new pharmaceuticals. Its structure allows for the potential inhibition of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This process is crucial in many cellular processes, and the ability to modulate it can lead to treatments for diseases such as cancer, where kinase activity is often dysregulated.

Mechanism of Action

Target of Action

Similar compounds, such as sulfonamides, are known to target enzymes involved in the synthesis of folic acid, a crucial component for dna replication .

Mode of Action

Based on the structural similarity to other sulfonamides, it can be hypothesized that it may inhibit the activity of enzymes involved in the synthesis of folic acid, thereby preventing the replication of dna in certain cells .

Biochemical Pathways

Sulfonamides, which share a similar structure, are known to interfere with the folic acid synthesis pathway, leading to a disruption in dna replication .

Pharmacokinetics

Similar compounds like sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that it may lead to the inhibition of dna replication in certain cells, potentially leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .

properties

IUPAC Name |

4-iodo-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFLUMOCXKAAEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N-(pyridin-4-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dichlorophenyl)methyl]-2-propan-2-ylbenzimidazole](/img/structure/B344544.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B344553.png)

![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N-(methy lethyl)acetamide](/img/structure/B344555.png)

![1-(4-fluorobenzyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B344558.png)

![1-(4-Ethylphenyl)-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B344560.png)

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B344562.png)

![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)